molecular formula C21H17N3O3 B3071517 1-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011397-71-9

1-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B3071517
CAS RN: 1011397-71-9
M. Wt: 359.4 g/mol
InChI Key: IUCQGJWOHFYULR-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of this compound involves a multistep process. A novel synthon 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b] pyridine-5-carbaldehyde was synthesized . Then, Friedlander condensation of this synthon with reactive methylenes was performed to achieve interesting tricyclic, tetracyclic, and pentacyclic N-heterocycles in excellent yield . Another synthesis method involved the use of pyridine-2-carboxylic acid as a catalyst for a multi-component reaction .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum, 1H NMR spectrum, and 13C NMR spectrum can provide valuable information about the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, the Friedlander condensation of a synthon with reactive methylenes leads to the formation of tricyclic, tetracyclic, and pentacyclic N-heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the types of reactions it undergoes. For instance, its absorption and emission spectra depend on the substituent at the C-6 and C-7 position of the pyridine ring in the naphthyridines skeleton .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Photophysics and Luminescent Materials

Coordination Chemistry and Metal Complexes

Computational Chemistry and Molecular Modeling

Future Directions

Future research could focus on further exploring the synthesis methods, understanding the mechanism of action, and investigating the potential applications of this compound. For instance, the development of novel fluorescent molecules as chemosensors has received much attention in recent years .

properties

IUPAC Name

1-(4-methoxyphenyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-13-19-17(21(25)26)12-18(14-6-4-3-5-7-14)22-20(19)24(23-13)15-8-10-16(27-2)11-9-15/h3-12H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCQGJWOHFYULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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